

An In-depth Technical Guide to Small Humanin-Like Peptide 2 (SHLP2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Small Humanin-Like Peptide 2 (SHLP2), a mitochondrially-derived peptide with significant therapeutic potential. This document covers its core characteristics, biological functions, and the experimental methodologies used for its characterization, presented in a format tailored for scientific and drug development applications.

Core Peptide Characteristics

SHLP2 is one of six small humanin-like peptides encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] These peptides are notable for their roles as retrograde signaling molecules, communicating from the mitochondria to the rest of the cell.[1][2]



Property	Detail	Reference	
Amino Acid Sequence	H-Met-Gly-Val-Lys-Phe-Phe- Thr-Leu-Ser-Thr-Arg-Phe-Phe- Pro-Ser-Val-Gln-Arg-Ala-Val- Pro-Leu-Trp-Thr-Asn-Ser-OH	[3][4]	
Alternative Names	Small humanin-like peptide 2	[3]	
Origin	Encoded by a small open reading frame in the mitochondrially encoded 16S rRNA (MT-RNR2) gene.	[5][6]	
Length	26 amino acids	[4][6]	
Molecular Formula	C142H214N36O35S	[4]	
Molecular Weight	~3015.58 - 3017.49 Da	[3][4]	

Biological Functions and Signaling Pathways

SHLP2 has demonstrated a range of biological activities, primarily centered on cytoprotection, metabolic regulation, and mitochondrial function.[5]

2.1. Cytoprotection and Apoptosis Regulation

SHLP2 enhances cell survival and inhibits apoptosis.[1][7] This protective effect is partly mediated through its interaction with mitochondrial complex I and its ability to reduce reactive oxygen species (ROS) production.[7] In studies involving amyloid-beta (Aβ) toxicity, a key factor in Alzheimer's disease, **SHLP2** treatment protected mouse primary cortical neurons from Aβ-induced cytotoxicity and lactate dehydrogenase leakage.[5]

2.2. Mitochondrial Function Modulation

SHLP2 is a significant modulator of mitochondrial metabolism. It has been shown to increase the mitochondrial oxygen consumption rate and cellular ATP levels.[1][5] Furthermore, **SHLP2** can improve mitochondrial biogenesis and reduce the oxidation of mitochondrial DNA.[7]



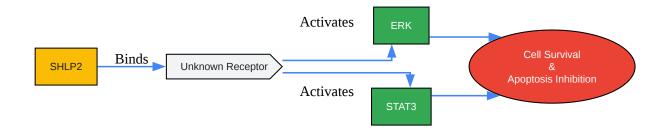
2.3. Metabolic Regulation and Insulin Sensitivity

Similar to humanin, **SHLP2** plays a role in regulating insulin sensitivity.[5] It enhances the uptake of glucose by peripheral tissues and reduces glucose production in the liver.[5] Recent studies have also shown that **SHLP2** can regulate energy homeostasis by activating hypothalamic neurons.[7]

2.4. Signaling Pathway Activation

The biological effects of **SHLP2** are mediated through the activation of specific signaling pathways. It is known to activate the ERK and STAT3 signaling pathways, although the precise receptor is not fully elucidated.[2][8] Activation of these pathways is crucial for its cell survival-promoting activities.[5] Additionally, **SHLP2** has been identified to bind to and activate the chemokine receptor CXCR7, which is involved in its regulation of energy homeostasis.[3][9]

Signaling Pathway of **SHLP2** in Cytoprotection



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Caption: **SHLP2** activates ERK and STAT3 pathways to promote cell survival.

Quantitative Data Summary

The following tables summarize key quantitative findings from various experimental studies on **SHLP2**.

Table 1: Effects of **SHLP2** on Cell Viability and Metabolism



Parameter	Experimental System	Treatment	Result	Reference
Cell Viability	Cultured retinal pigment epithelium cells	Exposure to Aβ42 followed by SHLP2 treatment	21.95% increase in cell viability	[5]
Oxidative Phosphorylation Complex I Subunit Levels	ARPE-19 cell culture model	SHLP2 treatment	350% increase	[5]
Oxidative Phosphorylation Complex II Subunit Levels	ARPE-19 cell culture model	SHLP2 treatment	54% increase	[5]
Oxidative Phosphorylation Complex III Subunit Levels	ARPE-19 cell culture model	SHLP2 treatment	32% increase	[5]
Oxidative Phosphorylation Complex IV Subunit Levels	ARPE-19 cell culture model	SHLP2 treatment	221% increase	[5]
Oxidative Phosphorylation Complex V Subunit Levels	ARPE-19 cell culture model	SHLP2 treatment	38% increase	[5]
β-Arrestin Recruitment to CXCR7 (EC50)	In vitro assay	SHLP2	0.9696 μΜ	[3]

Table 2: Circulating **SHLP2** Levels in Prostate Cancer Studies



Cohort	Condition	SHLP2 Concentration (pg/mL)	p-value	Reference
White Men	Controls	393	< 0.001	[2]
White Men	Prostate Cancer Cases	196	< 0.001	[2]
Black Men	Controls	290	0.093	[2]
Black Men	Prostate Cancer Cases	261	0.093	[2]

Table 3: Age-Related Decline in Circulating **SHLP2** in Mice

Age Group	Sex	Number of Animals (n)	Finding	Reference
Young (3 months) vs. Old (18 months)	Male and Female	10 in each group	SHLP2 levels were significantly lower in older mice.	[8]

Experimental Protocols

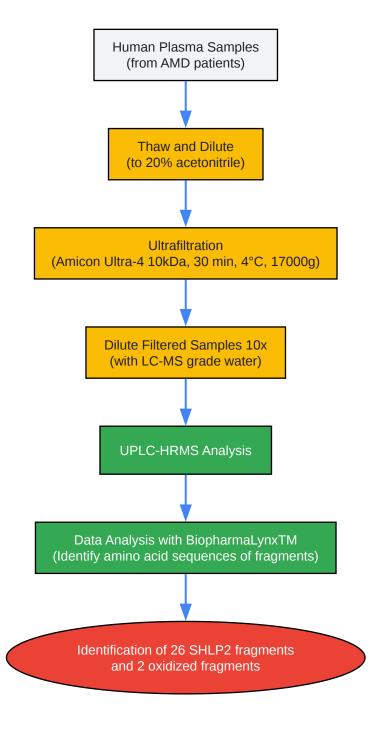
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in **SHLP2** studies.

4.1. Identification of Endogenous SHLP2 Fragments in Human Plasma

This protocol outlines a method for detecting **SHLP2** and its fragments in clinical samples, which is particularly relevant for biomarker discovery.

Workflow for SHLP2 Fragment Identification





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Caption: UPLC-HRMS workflow for identifying **SHLP2** fragments in plasma.

• Sample Preparation: Plasma samples from patients were thawed and diluted to a final concentration of 20% acetonitrile.[6]

Foundational & Exploratory



- Ultrafiltration: The diluted samples were filtered using Amicon Ultra-4 10kDa ultrafiltration devices for 30 minutes at 4°C and 17,000g to separate the peptide fraction.
- Final Dilution: The filtered samples were further diluted tenfold with LC-MS grade water.[6]
- Analysis: The prepared samples were immediately analyzed by ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) to determine the degradation products of the SHLP2 peptide.[6]
- Data Processing: The collected data was analyzed using BiopharmaLynxTM software to identify the amino acid sequences of the SHLP2 fragments.[6]

4.2. In Vivo Assessment of **SHLP2** Metabolic Effects in Mice

This protocol details the administration of **SHLP2** to a mouse model of diet-induced obesity to study its metabolic effects.

- Animal Model: Male mice with diet-induced obesity.
- Treatment Regimen: **SHLP2** was administered at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection, twice a day for 3 days.[5]
- Sample Collection: Plasma samples were collected for metabolite analysis.[5]
- Metabolomic Analysis: The study found that SHLP2 treatment significantly altered 77 plasma metabolites, with 16 increasing and 61 decreasing, impacting pathways such as glutathione and sphingolipid metabolism.[5]

4.3. **SHLP2** Proximity Labeling for Protein Interaction Studies

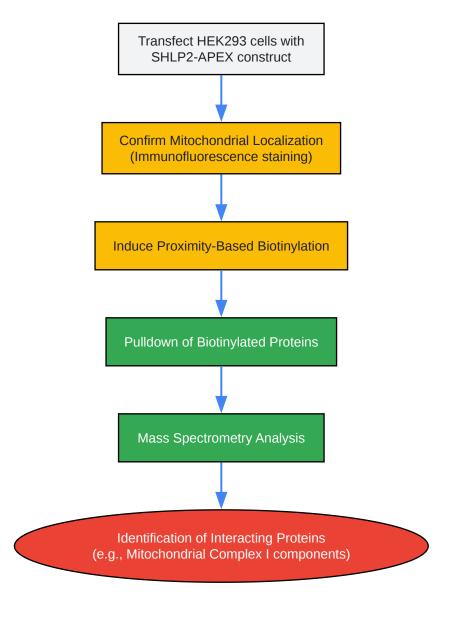
This protocol was used to identify proteins that interact with **SHLP2** within the cell.

- Constructs: HEK293 cells were transfected with SHLP2-APEX or an APEX control. APEX is an engineered peroxidase that allows for biotinylation of nearby proteins.
- Staining and Visualization: Transfected cells were fixed and stained with anti-myc (to detect
 the APEX-tagged SHLP2) and anti-mitofilin (a mitochondrial marker) antibodies to confirm
 mitochondrial localization.



 Pulldown and Analysis: A pulldown of biotinylated proteins was performed, followed by analysis which identified interacting proteins primarily within the mitochondrial complex I.

Logical Flow of SHLP2 Protein Interaction Discovery



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Caption: Workflow for identifying **SHLP2**-interacting proteins via APEX labeling.

Future Directions and Therapeutic Implications

The multifaceted roles of **SHLP2** in cellular protection, mitochondrial health, and metabolic regulation position it as a promising candidate for therapeutic development. Its chaperone-like



activity in preventing amyloid misfolding suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in type 2 diabetes where islet amyloid polypeptide aggregation is a factor.[5][10]

Further research is warranted to fully elucidate its receptor interactions and downstream signaling cascades. The development of stable **SHLP2** analogs and effective delivery systems will be critical for translating its therapeutic potential into clinical applications. The observed age-related decline in circulating **SHLP2** levels also suggests its potential as a biomarker for age-related diseases and as a target for interventions aimed at promoting healthy aging.[5][8]

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